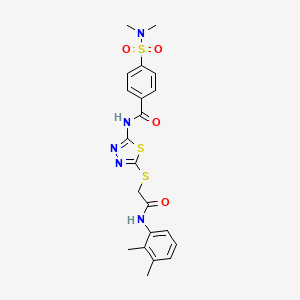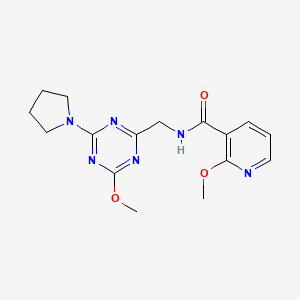![molecular formula C22H21F3N2O4 B2689181 10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxamide CAS No. 1212313-50-2](/img/structure/B2689181.png)
10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7310^{2,7}]trideca-2,4,6-triene-12-carboxamide” is a complex organic molecule with a unique structure It contains multiple functional groups, including a hydroxyethyl group, a trifluoromethylphenyl group, and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxamide” involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the hydroxyethyl group: This step may involve the use of ethylene oxide or other suitable reagents under controlled conditions.
Attachment of the trifluoromethylphenyl group: This can be done through a Friedel-Crafts acylation reaction, using trifluoromethylbenzene and an appropriate acylating agent.
Final functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound “10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxamide” can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its structural features could impart desirable characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of “10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxamide” would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 10-(2-hydroxyethyl)-9-methyl-11-oxo-N-phenyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxamide
- 10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxylate
Uniqueness
The presence of the trifluoromethyl group in “10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxamide” imparts unique electronic properties, making it distinct from similar compounds. This group can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
10-(2-hydroxyethyl)-9-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4/c1-21-12-16(15-7-2-3-8-17(15)31-21)18(20(30)27(21)9-10-28)19(29)26-14-6-4-5-13(11-14)22(23,24)25/h2-8,11,16,18,28H,9-10,12H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTPZOLEBREZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1CCO)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
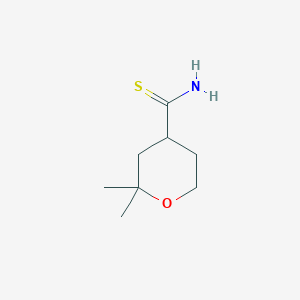
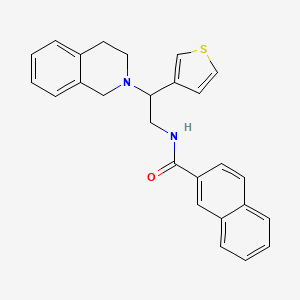
![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2689105.png)
![2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2689106.png)
![N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2689108.png)
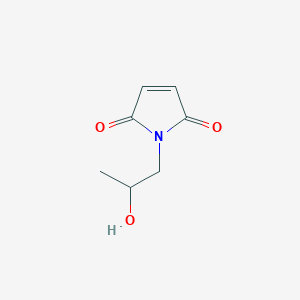

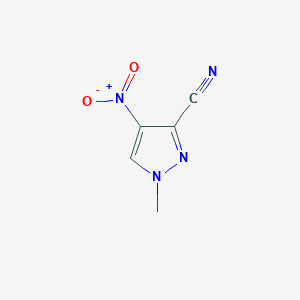
![N-cyclopentyl-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2689113.png)
![N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide](/img/structure/B2689116.png)
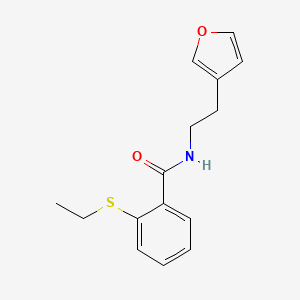
![Methyl 4-((2-(dimethylamino)ethyl)(4,5-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2689119.png)
